molecular formula C11H12Br2O B14046805 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one

1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one

Cat. No.: B14046805
M. Wt: 320.02 g/mol
InChI Key: RQJSWZARBUVIFV-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and an ethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one typically involves the bromination of 1-(3-bromo-4-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Bromo-1-(3-bromo-4-ethylphenyl)propan-2-one can be compared with other brominated ketones, such as:

    3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but with different substitution patterns on the phenyl ring.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of an ethyl group, leading to different chemical properties and reactivity.

    2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Features methyl groups instead of bromine atoms, affecting its reactivity and applications.

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

1-bromo-1-(3-bromo-4-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H12Br2O/c1-3-8-4-5-9(6-10(8)12)11(13)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

RQJSWZARBUVIFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C(=O)C)Br)Br

Origin of Product

United States

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